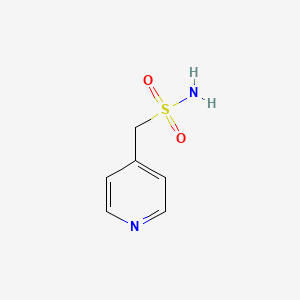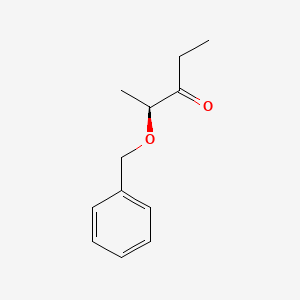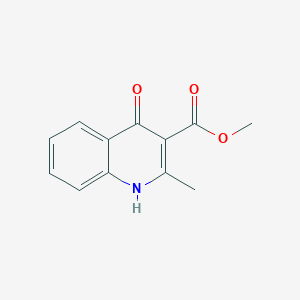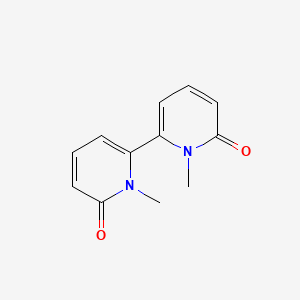
Pyridin-4-ylmethanesulfonamide
Descripción general
Descripción
Pyridin-4-ylmethanesulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known by its IUPAC name N-(4-pyridinylmethyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h2-5,9H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
This compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis Techniques
- Pyridin-4-ylmethanesulfonamide derivatives can be synthesized efficiently through one-pot, water-promoted, palladium-catalyzed, microwave-assisted reactions. This method has good substrate scope and functional group compatibility, offering excellent yields (H. Zhiyou et al., 2015).
Structural and Computational Studies
- Structural investigation and computational studies of this compound derivatives provide insights into their properties. Density Functional Theory (DFT) and Time-Dependent DFT methods are used to predict and analyze molecular structures and properties (N. Elangovan et al., 2021).
Magnetic Studies
- In magnetic studies, systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand of cobalt(ii) complexes reveals a correlation between axial zero-field splitting parameter and coordination geometric variation. This helps in understanding uniaxial magnetic anisotropy in these complexes (Tao Wu et al., 2019).
Catalytic Applications
- Catalytic properties of this compound derivatives are explored in cross-coupling reactions, highlighting their potential as catalysts in organic synthesis (Xiaojun Han, 2010).
Cyclisation Reactions
- The sulfonamide group is identified as an effective terminator in cationic cyclisations, facilitating the formation of polycyclic systems (Charlotte M. Haskins et al., 2002).
Coordination Chemistry
- This compound derivatives are used in the coordination chemistry of iron(ii) complexes, indicating an interplay between spin-crossover and crystallographic phase changes (L. J. K. Cook et al., 2015).
Antimicrobial Activity
- Some derivatives of this compound have been studied for their antimicrobial activity, providing valuable insights for pharmaceutical applications (Khaled F. Debbabi et al., 2017).
Organocatalysis
- This compound derivatives are used as efficient bifunctional organocatalysts, demonstrating their potential in asymmetric synthesis (Chao Wang et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyridin-4-ylmethanesulfonamide is a type of sulfonamide, a major class of chemotherapeutic agents . Sulfonamides are known to inhibit the expression and activities of certain vital inflammatory mediators . .
Mode of Action
The mode of action of sulfonamides, including this compound, involves the inhibition of folic acid synthesis, which is crucial for bacterial growth . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
Sulfonamides, including this compound, affect the biochemical pathway of folic acid synthesis . By inhibiting this pathway, they prevent the production of essential nucleotides required for DNA and RNA synthesis in bacteria, thereby inhibiting their growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth by preventing the synthesis of folic acid, an essential component for bacterial DNA and RNA synthesis .
Propiedades
IUPAC Name |
pyridin-4-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQDLXGLMTUUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)









![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3231593.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B3231603.png)
![N-methyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B3231611.png)